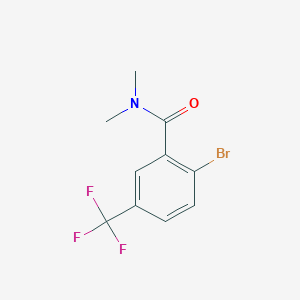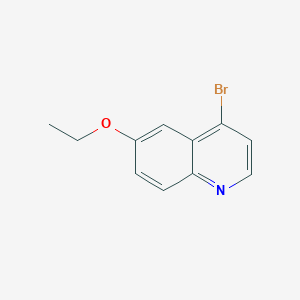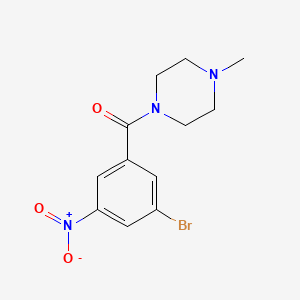
2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide is a chemical compound that features a bromine atom, a trifluoromethyl group, and a benzamide core
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis and biochemical evaluation of inhibitors of thehepatitis C virus (HCV) NS3 protease . This suggests that 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide may also target this protease.
Mode of Action
If it acts similarly to related compounds, it may inhibit the HCV NS3 protease, an enzyme essential for the life cycle of the hepatitis C virus .
Biochemical Pathways
If it acts as an inhibitor of the hcv ns3 protease, it would disrupt the viral replication process, thereby inhibiting the propagation of the hepatitis c virus .
Result of Action
If it acts as an inhibitor of the hcv ns3 protease, it would likely result in a reduction in the replication of the hepatitis c virus .
Preparation Methods
The synthesis of 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-(trifluoromethyl)benzoic acid.
Amidation Reaction: The benzoic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amine Addition: The acid chloride is reacted with N,N-dimethylamine to form the desired benzamide compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Materials Science: It is employed in the creation of advanced materials with specific properties.
Comparison with Similar Compounds
2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide can be compared with other similar compounds such as:
2-Bromo-5-(trifluoromethyl)benzamide: Lacks the N,N-dimethyl groups, which can affect its reactivity and applications.
2-Bromo-N,N-dimethylbenzamide: Does not have the trifluoromethyl group, impacting its lipophilicity and biological activity.
The presence of both the trifluoromethyl group and the N,N-dimethyl groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
2-bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-15(2)9(16)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWPTRCEWAUWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














